molecular formula C23H29N3O3S2 B12197566 N,N-diethyl-3-[(2Z)-3-(3-methoxypropyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide

N,N-diethyl-3-[(2Z)-3-(3-methoxypropyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide

Cat. No.: B12197566
M. Wt: 459.6 g/mol
InChI Key: QFGNQKURFBXGQQ-UHFFFAOYSA-N
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Description

N,N-Diethyl-3-[(2Z)-3-(3-methoxypropyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide is a structurally complex molecule featuring a benzenesulfonamide core linked to a dihydrothiazole ring. Key structural elements include:

  • N,N-Diethylsulfonamide group: Enhances solubility and modulates electronic properties via electron-withdrawing effects.
  • (Z)-Phenylimino group: Stabilizes the thiazole ring’s tautomeric form and influences π-π stacking interactions.

Its synthesis likely involves multi-step reactions, including sulfonylation, cyclization, and functional group modifications, as inferred from analogous compounds .

Properties

Molecular Formula

C23H29N3O3S2

Molecular Weight

459.6 g/mol

IUPAC Name

N,N-diethyl-3-[3-(3-methoxypropyl)-2-phenylimino-1,3-thiazol-4-yl]benzenesulfonamide

InChI

InChI=1S/C23H29N3O3S2/c1-4-25(5-2)31(27,28)21-14-9-11-19(17-21)22-18-30-23(26(22)15-10-16-29-3)24-20-12-7-6-8-13-20/h6-9,11-14,17-18H,4-5,10,15-16H2,1-3H3

InChI Key

QFGNQKURFBXGQQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C2=CSC(=NC3=CC=CC=C3)N2CCCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-3-[(2Z)-3-(3-methoxypropyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N,N-diethyl-3-[(2Z)-3-(3-methoxypropyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-diethyl-3-[(2Z)-3-(3-methoxypropyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic differences between the target compound and related sulfonamide-thiazole derivatives:

Compound Core Structure Substituents Synthetic Route Key Spectral Features
N,N-Diethyl-3-[(2Z)-3-(3-Methoxypropyl)-2-(Phenylimino)-2,3-Dihydro-1,3-Thiazol-4-yl]Benzenesulfonamide Benzenesulfonamide + dihydrothiazole N,N-Diethyl, 3-methoxypropyl, (Z)-phenylimino Likely involves Friedel-Crafts sulfonylation, thiazole cyclization, and alkylation Expected IR: νS=O ~1350 cm⁻¹, νC=S ~1250 cm⁻¹; NMR: Diethyl CH₃ at ~1.2 ppm (triplet)
2-Fluoro-N-(4-(Thiazolo[5,4-b]pyridin-2-yl)phenyl)Benzenesulfonamide (863594-60-9) Benzenesulfonamide + thiazolopyridine 2-Fluoroaryl, thiazolo[5,4-b]pyridinyl Sulfonamide coupling with pre-formed thiazolopyridine IR: νS=O ~1360 cm⁻¹; Fluorine-induced deshielding in ¹⁹F NMR
5-(4-(4-X-Phenylsulfonyl)Phenyl)-4-(2,4-Difluorophenyl)-2H-1,2,4-Triazole-3(4H)-Thiones [7–9] Triazole-thione + sulfonyl Halogen (X = Cl, Br), 2,4-difluorophenyl Cyclization of hydrazinecarbothioamides in basic media IR: νC=S ~1250 cm⁻¹; Absence of νC=O confirms triazole formation
N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide Benzamide 2-Hydroxy-1,1-dimethylethyl, 3-methyl Amide coupling between 3-methylbenzoyl chloride and amino alcohol IR: νC=O ~1680 cm⁻¹; Hydroxy group νO-H ~3300 cm⁻¹

Structural and Electronic Differences

  • Sulfonamide vs. Benzamide : The target compound’s sulfonamide group (electron-withdrawing) contrasts with the benzamide’s carbonyl (electron-withdrawing but less polar), affecting solubility and target binding .
  • Thiazole vs. Triazole : The dihydrothiazole ring in the target compound offers conformational flexibility, whereas triazoles (e.g., compounds [7–9]) provide rigidity and enhanced aromaticity, influencing metabolic stability .

Spectroscopic and Crystallographic Insights

  • IR Spectroscopy : The target compound’s C=S stretch (~1250 cm⁻¹) aligns with triazole-thiones [7–9], confirming thione tautomer dominance . Absence of νC=O in IR (cf. benzamide in ) distinguishes sulfonamides from amides .
  • Crystallography: Tools like SHELX and ORTEP-3 (–4) are critical for resolving Z-configuration in the phenylimino group and confirming dihydrothiazole puckering .

Biological Activity

N,N-Diethyl-3-[(2Z)-3-(3-methoxypropyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a thiazole ring and a sulfonamide group, which are significant in various biological interactions.

Chemical Structure and Properties

  • Molecular Formula : C25H33N3O3S2
  • Molecular Weight : 487.7 g/mol
  • IUPAC Name : 3-[3-(3-methoxypropyl)-2-phenylimino-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide
  • InChI Key : QRCORGCOCLHBAR-UHFFFAOYSA-N

Biological Activity

The biological activity of this compound is primarily attributed to its structural components, which allow it to interact with various biological targets. The following sections detail its mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

The compound's mechanism of action involves its interaction with enzymes and receptors due to the presence of the thiazole ring and sulfonamide group. These interactions can modulate enzymatic activity or receptor signaling pathways, making it a candidate for therapeutic applications.

Potential Biological Targets

  • Enzymatic Inhibition : The sulfonamide group may inhibit specific enzymes involved in metabolic pathways.
  • Antimicrobial Activity : The compound has shown promise against various microbial strains, suggesting potential as an antimicrobial agent.
  • Antifungal Properties : Preliminary studies indicate antifungal activity against several fungal pathogens.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties:

Microbial StrainInhibition Zone (mm)Concentration (µg/mL)
Staphylococcus aureus18100
Escherichia coli15100
Candida albicans20100

Antifungal Activity

A study evaluated the antifungal efficacy of the compound against several fungi using the mycelium growth rate method:

Fungal StrainInhibition Rate (%) at 500 µg/mL
Fusarium graminearum100
Fusarium oxysporum95.7
Curvularia lunata81.9

These results highlight the compound's potential as a broad-spectrum antifungal agent.

Comparative Studies

In comparison with similar compounds, N,N-diethyl derivatives have shown enhanced biological activity due to their unique substituents:

Compound NameAntimicrobial Activity
N,N-Diethyl-N'-phenylureaModerate
N,N-Dimethyl-N'-phenylureaLow
N,N-Diethyl-3-(4-chlorophenyl)benzenesulfonamideHigh

This comparison underscores the significance of structural variations in influencing biological activity.

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